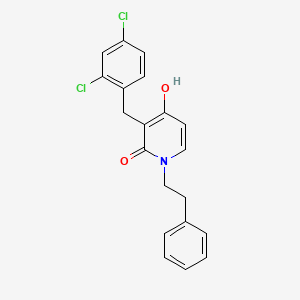
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone typically involves multi-component reactions. For instance, Jing Sun et al. (2011) developed an efficient protocol for synthesizing structurally diverse 3,4-dihydropyridin-2(1H)-ones via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). This method highlights the complexity and versatility in the synthesis of pyridinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is critical for their chemical behavior and potential applications. Advances in synthesis methods have enabled the creation of novel pyridinone-based molecules with diverse structural features. For example, synthesis approaches have led to the creation of multi-substituted pyridinones, offering a variety of functional groups that can significantly affect the molecule's reactivity and interactions (Zhang et al., 2018).
Chemical Reactions and Properties
Pyridinone derivatives undergo a range of chemical reactions, leveraging their functional groups for further chemical modifications. The reactivity of these compounds often involves nucleophilic and electrophilic sites, enabling a wide range of chemical transformations. The synthesis and reactivity of similar compounds have been extensively studied, demonstrating their role as intermediates in the production of complex organic molecules and their potential utility in various chemical reactions (Workman et al., 2016).
Physical Properties Analysis
The physical properties of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related pyridinone derivatives have provided insights into how structural variations impact their physical characteristics, offering guidance for the design of compounds with desirable physical properties for various applications (Huang et al., 2017).
科学的研究の応用
Alzheimer's Disease Therapy
3-Hydroxy-4-(1H)-pyridinones, similar in structure to the specified compound, are considered promising in Alzheimer's disease therapy. These molecules are known for their ability to sequester, redistribute, and/or remove metal ions, which is crucial in neurodegenerative diseases like Alzheimer's. This class of compounds demonstrates antioxidant activity, low toxicity, antibacterial properties, and potential for interfering with metal ion-induced amyloid peptide aggregation, making them suitable for targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
Antimicrobial Agents
Research on pyridinone coordinating groups, similar to the compound , has explored their use as potent Fe(3+) chelators. These chelators are capable of competing with bacterial siderophores, suggesting potential as biostatic agents against a range of pathogenic bacteria. This property indicates their application alongside antibiotics in fighting infections (Workman et al., 2016).
Chemical Synthesis and Fluorescence Probes
Pyridinone derivatives, structurally similar to the compound, have been synthesized for various uses. These include the development of bicyclic pyridinones and tricyclic morpholinopyrones, which are employed as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).
Tautomerism Study in Schiff Bases
The tautomeric equilibrium of compounds like N-(2-pyridil)-salicylidene, which are structurally related to the compound , has been studied. This research helps in understanding the chemical behavior of such compounds in different solvents and conditions, which is significant in the field of organic chemistry and material science (Nazır et al., 2000).
Conformational Studies and Crystal Structure
Studies on compounds containing 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties, which are similar to the compound , have been conducted to understand their conformational behavior and crystal structure. This research is crucial for designing ligands that interact effectively with specific ions or molecules (Formica et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. For example, dichlorobenzyl chloride, a related compound, requires handling under an inert atmosphere and storage at 2-8°C .
将来の方向性
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-16-7-6-15(18(22)13-16)12-17-19(24)9-11-23(20(17)25)10-8-14-4-2-1-3-5-14/h1-7,9,11,13,24H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGROQGMQQLFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

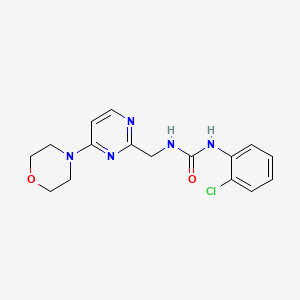
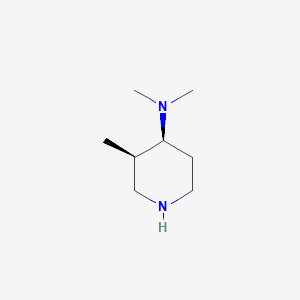
![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
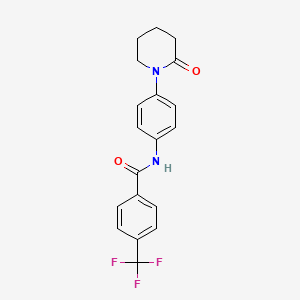
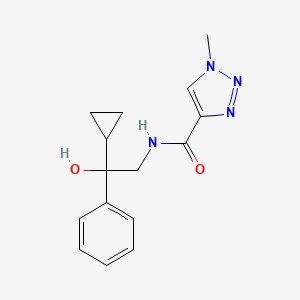
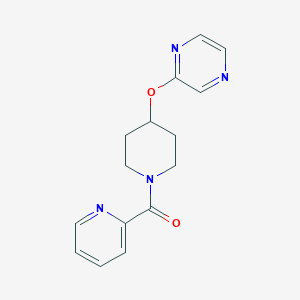
![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)